![molecular formula C21H16N4O3S B2463619 N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-47-7](/img/structure/B2463619.png)
N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, also known as MNTB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. MNTB is a member of the benzamide family of compounds and has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
- Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory activity. Specifically, compounds with a methoxy group at the sixth position in the benzothiazole ring, appended with piperidine and morpholine moieties, demonstrated significant inhibition of COX-1 (cyclooxygenase-1) and COX-2 (cyclooxygenase-2) enzymes. These compounds may have potential as anti-inflammatory agents .
- In the LasB system, certain derivatives of this compound (such as compounds 3, 6, and 7) showed promising quorum-sensing inhibition. These compounds could be relevant in the context of bacterial communication and virulence control .
- The presence of the thiazolidinone ring in related compounds has been associated with greater anti-inflammatory and analgesic activity. Further investigations could explore the analgesic potential of this compound .
- Related compounds have demonstrated cytotoxic effects on human tumor cell lines. For instance, a derivative containing a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazide moiety exhibited potent effects against prostate cancer cells .
- Computational studies, such as molecular docking, can provide insights into the three-dimensional geometrical view of ligand binding to protein receptors. Researchers can explore the binding interactions of this compound with relevant biological targets .
- Further research could focus on understanding the underlying mechanisms of action for the observed anti-inflammatory and other biological activities. Investigating cellular pathways and protein targets may reveal additional applications .
Anti-Inflammatory Properties
Quorum-Sensing Inhibition
Analgesic Activity
Antitumor and Cytotoxic Activity
Molecular Docking Studies
Mechanistic Investigations
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-8-9-18-19(11-14)29-21(23-18)24(13-16-6-2-3-10-22-16)20(26)15-5-4-7-17(12-15)25(27)28/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBPNPPEOXJLIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
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